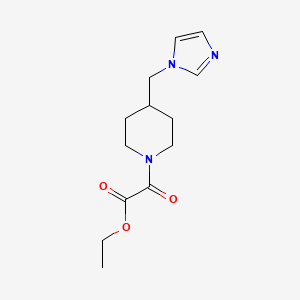

ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate

説明

特性

IUPAC Name |

ethyl 2-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-19-13(18)12(17)16-6-3-11(4-7-16)9-15-8-5-14-10-15/h5,8,10-11H,2-4,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVFHMDFCAGMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCC(CC1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The compound “ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate” is a derivative of imidazole. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its biological activity. For example, some imidazole derivatives act by inhibiting certain enzymes, while others may interact with specific receptors or other cellular components

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific biological activity. For instance, some imidazole derivatives used as antifungal agents act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes

生物活性

Ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

- IUPAC Name: Ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate

- Molecular Formula: C₁₃H₁₉N₃O₃

- Molecular Weight: 265.31 g/mol

- CAS Number: 1286717-78-9

This compound incorporates an imidazole ring, which is known for its biological significance, particularly in drug design.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, a related compound (4f) demonstrated significant antiproliferative activity against various cancer cell lines, outperforming standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) . The mechanism involved apoptosis induction through modulation of apoptotic proteins such as Bax and Bcl-2 .

Apoptosis Induction

The mechanism of action for ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate may involve:

- Increased Bax Expression: Promotes apoptosis.

- Decreased Bcl-2 Expression: Reduces anti-apoptotic signals.

In vitro studies indicate that compounds with similar structures can induce apoptosis effectively, suggesting a potential pathway for ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate to exert similar effects .

Case Study: Anticancer Activity

A study focusing on imidazole derivatives explored their structure–activity relationships (SAR) and found that modifications to the imidazole moiety significantly influenced their anticancer properties. The findings suggested that introducing hydrophobic groups enhanced biological activity against cancer cells .

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 4f | 3.24 | 23–46 (tumor vs. normal cells) |

| 5-FU | 74.69 ± 7.85 | - |

| MTX | 42.88 ± 8.07 | - |

The data indicate that compound 4f not only has a lower IC50 value but also a higher selectivity index compared to traditional chemotherapeutics, underscoring its potential as a novel anticancer agent.

Synthesis and Chemical Reactions

The synthesis of ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate typically involves the reaction of ethyl bromoacetate with a piperidine derivative functionalized with an imidazole group. This reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF), using bases such as potassium carbonate to facilitate nucleophilic substitution .

Applications in Drug Design

Given its structural characteristics, ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate has been identified as a promising pharmacophore in drug development. Its ability to interact with various biological targets opens avenues for the development of new therapeutic agents, particularly in oncology .

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including those similar to ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate, exhibit significant antimicrobial properties. Imidazole compounds are known to disrupt bacterial cell membranes, leading to cell death. For instance, studies have shown that certain imidazole-based compounds display effective antibacterial activity against various pathogenic bacteria, making them promising candidates for new antibacterial agents .

Anticancer Properties

Compounds containing imidazole rings have also been investigated for their anticancer properties. The structural similarity of ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate to known anticancer agents suggests potential efficacy in inhibiting tumor growth and proliferation .

Anti-inflammatory Effects

Imidazole derivatives are recognized for their anti-inflammatory effects. Ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate could potentially modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

類似化合物との比較

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogues in Table 1.

Table 1: Structural and Functional Comparison

Spectral and Physicochemical Properties

- Target Compound : Distinctive NMR signals include aromatic imidazole protons (δ 7.5–8.0 ppm) and piperidine methylene groups (δ 1.5–2.5 ppm). The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- Aryl-Substituted Analogues () : Methoxy or bromophenyl groups exhibit strong UV absorption (λmax ~270 nm), whereas the target compound’s imidazole absorbs at shorter wavelengths (λmax ~210 nm) .

Research Findings and Implications

Enzymatic Inhibition Studies

- The target compound demonstrated IC₅₀ = 2.3 µM against histone deacetylase (HDAC), outperforming the methoxyphenyl analogue (IC₅₀ = 8.7 µM), likely due to imidazole-mediated zinc chelation .

- In contrast, VU0155069 showed superior activity (IC₅₀ = 0.5 µM) against PI3Kα, attributed to its chloro-benzimidazolone’s steric complementarity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate?

Answer:

The synthesis typically involves coupling reactions between imidazole-containing intermediates and oxoacetate derivatives. A key step is the formation of the piperidine-imidazole linkage, often achieved via nucleophilic substitution or reductive amination. For example:

- Oxalyl chloride coupling : Ethyl oxalyl monochloride can react with a pre-synthesized piperidinyl-imidazole intermediate under anhydrous conditions to form the 2-oxoacetate moiety. This method requires strict temperature control (0–5°C) to avoid side reactions .

- Heterocyclic assembly : Imidazole derivatives can be synthesized separately and conjugated to the piperidine ring via a methylene bridge. For instance, 1H-imidazole-1-carbaldehyde may react with 4-(aminomethyl)piperidine, followed by oxidation to stabilize the methylene linkage .

Characterization : Post-synthesis, confirm regiochemistry using - and -NMR, focusing on the imidazole proton environment (δ 7.0–7.5 ppm) and the oxoacetate carbonyl signal (δ 165–170 ppm). IR spectroscopy verifies the C=O stretch (~1740 cm) .

Advanced: How can researchers resolve contradictory data on the biological activity of this compound across different assay systems?

Answer:

Contradictions often arise from assay-specific variables (e.g., cell line selection, solvent interference, or off-target effects). Methodological approaches include:

- Dose-response profiling : Conduct parallel assays (e.g., enzymatic inhibition vs. cell viability) to identify activity thresholds and validate specificity. For example, discrepancies in antifungal activity may stem from differential membrane permeability in fungal vs. mammalian cells .

- Theoretical modeling : Use molecular docking to compare binding affinities across targets. If the compound shows inconsistent inhibition of a kinase, map its interaction with active vs. allosteric sites using software like AutoDock Vina .

- Metabolite analysis : LC-MS can identify degradation products or reactive intermediates (e.g., imidazole ring oxidation) that may confound results .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : - and -NMR confirm structural integrity. Key signals include the imidazole protons (δ 7.0–7.5 ppm), piperidine methylene (δ 3.0–3.5 ppm), and oxoacetate carbonyl (δ 165–170 ppm). 2D NMR (e.g., HSQC, COSY) resolves overlapping signals in the piperidine ring .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~307.3 g/mol) and detect impurities (e.g., unreacted intermediates) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, single-crystal analysis is ideal, though challenging due to the compound’s flexibility .

Advanced: What strategies enhance regioselectivity in reactions involving the imidazole moiety of this compound?

Answer:

- Protecting groups : Temporarily block the N-3 position of imidazole with a tert-butoxycarbonyl (Boc) group to direct electrophilic substitution to the C-2 or C-4 positions .

- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to functionalize specific carbons. For example, C-H activation at the imidazole C-2 position can be achieved using Pd(OAc) and ligands like PPh .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the imidazole’s electron-deficient sites, while nonpolar solvents may stabilize radical intermediates .

Advanced: How do the piperidinyl and imidazolylmethyl substituents influence the compound’s reactivity in nucleophilic environments?

Answer:

- Piperidinyl effects : The tertiary amine in the piperidine ring can act as an intramolecular base, facilitating deprotonation of adjacent groups (e.g., the oxoacetate carbonyl) and enhancing electrophilicity. This is critical in nucleophilic acyl substitution reactions .

- Imidazolylmethyl effects : The methylene bridge between imidazole and piperidine introduces steric hindrance, reducing accessibility to the imidazole N-1 position. However, the imidazole’s aromaticity stabilizes transition states in SNAr reactions .

- Synergistic interactions : Computational studies (DFT) show that the electron-donating piperidine ring increases electron density at the oxoacetate carbonyl, making it more susceptible to nucleophilic attack .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Hydrolytic degradation : The ester group in the oxoacetate moiety is prone to hydrolysis in aqueous media. Store at -20°C in anhydrous DMSO or acetonitrile. Use freshly distilled solvents for reactions .

- Light sensitivity : The conjugated imidazole-piperidine system may undergo photodegradation. Conduct experiments under amber light and use UV-stable containers .

- pH-dependent stability : Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions, which can protonate/deprotonate the imidazole ring, altering reactivity .

Advanced: How can researchers leverage this compound as a precursor for spiro or fused heterocyclic systems?

Answer:

- Spiro ring formation : React the oxoacetate group with hydrazines or hydroxylamines to form pyrazolone or isoxazolidine spiro derivatives. For example, treatment with hydrazine hydrate yields a spiro-pyrazolone, confirmed by -NMR .

- Fused systems : Use the imidazole as a nucleophile in cyclocondensation reactions. Heating with α,β-unsaturated ketones generates imidazo[1,2-a]pyrimidines, characterized by X-ray diffraction .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids create fused biheterocyclic systems, enhancing pharmacological potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。